![molecular formula C11H11F3N2O B1525397 3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 1270609-80-7](/img/structure/B1525397.png)
3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Overview
Description
“3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one hydrochloride” is a compound with the CAS Number: 2044712-54-9 . It has a molecular weight of 280.68 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
While specific synthesis methods for “3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” were not found, pyrrolidine compounds are generally synthesized either by ring construction from different cyclic or acyclic precursors or by functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The ring is saturated and has sp3 hybridization . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving “3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” were not found, pyrrolidine compounds are known for their versatility in chemical reactions . They can be efficiently modified due to the sp3 hybridization of the pyrrolidine ring .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 280.68 .Scientific Research Applications
Pharmacophore in Drug Discovery
Pyrrolidine derivatives are employed as pharmacophore groups due to their diverse biological activities. They have been found to possess antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities. Additionally, they exhibit various enzyme inhibitory effects .
Biological Activities of Pyrrolidine Alkaloids
Pyrrolidine alkaloids have shown important biological activities such as antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Therapeutic Applications
Compounds with pyrrolidine structures may find application in the prevention and treatment of disorders involving elevated plasma blood glucose such as hyperglycemia and diabetes-related ailments .
Chemistry Community Interest
The chemistry community has shown interest in pyrrolidine and its derivatives incorporated in bioactive molecules with target selectivity. This includes pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Pharmaceutical Effects
Pyrrolone and pyrrolidinone moieties are essential heterocyclic pharmacophores inducing prominent pharmaceutical effects. Researchers have synthesized various derivatives to explore these effects .
Safety and Hazards
Future Directions
While specific future directions for “3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” were not found, the pyrrolidine scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways, leading to changes in cellular processes . For instance, some indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have shown a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
3-amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)7-1-3-8(4-2-7)16-6-5-9(15)10(16)17/h1-4,9H,5-6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDREYOIMVPCBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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